Simvastatin EP impurity G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

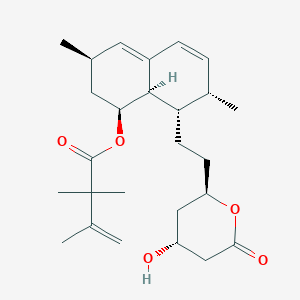

Simvastatin EP impurity G is a complex organic compound with a unique structure It contains multiple chiral centers, making it a stereochemically rich molecule

準備方法

The synthesis of Simvastatin EP impurity G involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials, which are subjected to various chemical transformations.

Reaction Conditions: The key steps include stereoselective reductions, oxidations, and protective group strategies to ensure the correct stereochemistry is achieved.

Industrial Production: Industrial production methods may involve optimizing reaction conditions for large-scale synthesis, including the use of catalysts and continuous flow reactors to improve yield and efficiency.

化学反応の分析

Structural Characteristics and Formation Pathways

Simvastatin EP impurity G (C₂₆H₃₈O₅, MW 430.6 g/mol) is a methylene derivative of simvastatin with the IUPAC name:

(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-7-methyl-3-methylene-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate .

Key structural features:

-

Methylene group at the C3 position of the naphthalene ring (vs. a single bond in simvastatin) .

-

Lactone ring identical to simvastatin but with altered stereochemistry at the C3 position .

Formation pathway :

Impurity G arises during the methylation step in simvastatin synthesis when excess methylating agents (e.g., dimethyl sulfate) react with intermediates, leading to unintended double-bond formation .

Critical reaction steps from lovastatin to simvastatin (Process B ):

-

Reduction : Lovastatin → hemiacetal intermediate (DIBAL-H in THF, -35°C).

-

Acetal formation : Intermediate → methylated acetal (methanol, acid catalyst).

-

C2'-Methylation : Acetal → hemiacetal V (methylating agents).

-

Lactonization : Final step to simvastatin.

Impurity G formation :

Occurs during Step 3 due to:

HPLC conditions for impurity separation :

| Parameter | Value |

|---|---|

| Column | Purospher STAR RP-18e (150 × 4.6 mm, 3 μm) |

| Mobile Phase | Acetonitrile:0.1% H₃PO₄ (80:20 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV 238 nm |

| Retention Time | 27.36 min (RRT 0.92 vs. simvastatin) |

Validation data :

| Parameter | Impurity G |

|---|---|

| LOD | 0.139 μg/mL |

| LOQ | 0.416 μg/mL |

| Linearity (R²) | 0.9932 |

| Precision (%RSD) | ≤3.2 (intraday) |

Pharmacopeial specifications :

| Parameter | Limit (% w/w) |

|---|---|

| Individual impurity | ≤0.4% |

| Total impurities | ≤1.0% |

Process validation criteria :

Stability and Degradation Profile

Impurity G exhibits:

-

Acid/alkali stability : No degradation under forced conditions (0.1N HCl/NaOH, 60°C) .

-

Oxidative susceptibility : Forms simvastatin hydroxyl acid (Impurity A) in H₂O₂ .

Stress testing results :

| Condition | Impurity G Increase |

|---|---|

| 40°C/75% RH (10 days) | 1.5% |

| UV light (200 W/m²) | 0.8% |

Mechanistic Implications in Drug Activity

While simvastatin inhibits HMG-CoA reductase via its β-hydroxy acid metabolite, Impurity G lacks bioactivation potential due to:

科学的研究の応用

Impurity Profiling

Simvastatin EP Impurity G is primarily utilized in impurity profiling during the quality control processes of simvastatin formulations. Regulatory bodies such as the FDA and the European Medicines Agency (EMA) require rigorous testing of drug impurities to ensure safety and efficacy. The characterization of impurities helps in:

- Identifying potential risks associated with impurities in drug formulations.

- Establishing acceptable limits for impurities based on pharmacopoeial guidelines.

The impurity is used as a reference standard in various assays to quantify the levels of related substances in simvastatin products. This ensures that any formulation complies with established safety thresholds.

Analytical Method Development

This compound plays a crucial role in the development of analytical methods, particularly in High-Performance Liquid Chromatography (HPLC) . For example, a study developed a robust HPLC method that successfully separated simvastatin from its impurities under stress conditions, demonstrating the effectiveness of using impurity G as a standard for method validation . Key aspects include:

- Validation Parameters : Specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision are critical for regulatory compliance.

- Gradient Liquid Chromatography : This method allows for efficient separation and quantification of both simvastatin and its related impurities, including this compound .

Toxicity Studies

In addition to its role in analytical methods, this compound is involved in toxicity studies related to simvastatin formulations. Understanding the toxicological profile of impurities is vital for:

- Assessing Safety : Evaluating the impact of impurities on human health and their contribution to adverse effects.

- Regulatory Submissions : Data on impurities, including toxicity profiles, are essential for Abbreviated New Drug Applications (ANDA) submitted to the FDA .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in pharmaceutical research:

- A study demonstrated that incorporating simvastatin into mesoporous silica carriers enhanced solubility significantly compared to its crystalline form. This research indicates potential applications for improving drug delivery systems .

- Another investigation focused on simultaneous quantification methods for simvastatin and its impurities, showcasing the utility of impurity G as a benchmark for assessing drug quality .

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific application.

類似化合物との比較

Simvastatin EP impurity G can be compared with other similar compounds:

Similar Compounds: Compounds with similar structures include other hexahydronaphthalene derivatives and oxan-2-yl containing molecules.

生物活性

Simvastatin EP impurity G is a notable compound derived from simvastatin, primarily recognized for its role in regulating cholesterol levels. This article delves into the biological activity of this impurity, exploring its mechanisms, effects on various biological systems, and implications for future research.

Overview of this compound

This compound (CAS Number: 79902-62-8) is characterized by its complex organic structure, which includes multiple chiral centers. This stereochemical richness makes it a significant candidate for studying enzyme interactions and binding affinities in biochemical research. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications.

The biological activity of simvastatin and its impurities, including impurity G, primarily revolves around their ability to inhibit the enzyme HMG-CoA reductase, a key player in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels and has been linked to various downstream effects on cellular metabolism and signaling pathways.

Key Mechanisms:

- Inhibition of HMG-CoA Reductase: Simvastatin and its impurities competitively inhibit this enzyme, leading to reduced cholesterol synthesis.

- Impact on Protein Synthesis: Studies indicate that simvastatin can repress protein synthesis in muscle-derived cells by affecting the phosphorylation states of key regulatory proteins involved in translation initiation .

- Antimicrobial Properties: Recent research suggests that simvastatin exhibits antibacterial activity against certain Gram-positive bacteria and can enhance permeability in Gram-negative bacteria when used with agents like colistin .

Table 1: Biological Activities of this compound

Case Studies

-

Cholesterol Regulation Study :

A study investigated the effects of simvastatin on cholesterol levels in patients with hyperlipidemia. The results indicated a significant reduction in LDL cholesterol levels, affirming the role of simvastatin and its impurities as effective lipid-lowering agents. -

Protein Synthesis Inhibition :

Research demonstrated that simvastatin treatment led to a 20% reduction in eIF2B activity in skeletal muscle cells. This finding highlights the potential impact of simvastatin on muscle protein metabolism, which could have implications for patients undergoing statin therapy . -

Antimicrobial Activity Assessment :

A recent study assessed the antibacterial effects of simvastatin against various pathogens. While initially ineffective against Gram-negative bacteria, the compound showed significant activity when combined with colistin, indicating potential applications in treating resistant infections .

Research Findings

Recent investigations into the degradation behavior of simvastatin impurities revealed that impurity G does not significantly accumulate under normal conditions but may exhibit altered biological activity under stress conditions such as heat or pH changes . This stability under physiological conditions suggests that impurity G may have utility in formulations where stability is critical.

特性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-15(2)26(5,6)25(29)31-22-12-16(3)11-18-8-7-17(4)21(24(18)22)10-9-20-13-19(27)14-23(28)30-20/h7-8,11,16-17,19-22,24,27H,1,9-10,12-14H2,2-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEHRVPFAWVDCV-RVTXAWHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。